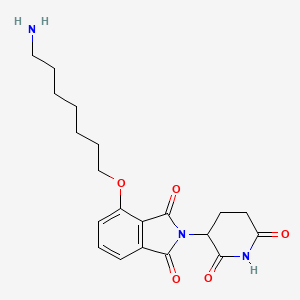

Thalidomide-O-C7-NH2

CAS No.:

Cat. No.: VC16026548

Molecular Formula: C20H25N3O5

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25N3O5 |

|---|---|

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | 4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C20H25N3O5/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25/h6-8,14H,1-5,9-12,21H2,(H,22,24,25) |

| Standard InChI Key | CTENBFZZGQGAMC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN |

Introduction

Chemical Structure and Properties

Molecular Architecture

Thalidomide-O-C7-NH2 consists of two primary components:

-

Cereblon-Binding Moiety: Derived from thalidomide, this segment enables recruitment of the E3 ubiquitin ligase cereblon (CRBN), a critical mediator of PROTAC activity .

-

C7 Alkyl Linker with Terminal Amine: A seven-carbon chain spacer (C7) connects the thalidomide derivative to a terminal amine group, providing flexibility for conjugating target protein ligands .

The structural configuration ensures optimal spacing between the E3 ligase and target protein, facilitating ternary complex formation essential for ubiquitination and subsequent proteasomal degradation .

Table 1: Key Chemical Properties of Thalidomide-O-C7-NH2

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 387.436 g/mol | |

| CAS Number | 2093536-11-7 | |

| Storage Conditions | Powder: -20°C; Solution: -80°C |

Stability and Solubility

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of Thalidomide-O-C7-NH2 employs a domino hydrogenation-reductive amination strategy, achieving yields up to 98% . Key steps include:

-

Hydrogenation of Nitro Groups: Reduces nitro intermediates to amines under catalytic hydrogenation.

-

Reductive Amination: Couples the thalidomide scaffold with a heptyl diamine linker via Schiff base formation and subsequent reduction .

This one-pot methodology minimizes purification steps and enhances scalability for preclinical development.

Fluorescent and Radiolabeled Analogues

To elucidate mechanistic details, researchers have synthesized derivatives bearing:

-

Fluorescent Probes: E.g., dansyl or fluorescein tags for tracking cellular localization .

-

Azide Photoaffinity Labels (PALs): Enables covalent crosslinking to target proteins for identification .

-

-Labeled Analogues: For positron emission tomography (PET) imaging in biodistribution studies .

Pharmacological Mechanisms

Cereblon-Dependent Protein Degradation

Thalidomide-O-C7-NH2 hijacks the CRBN E3 ligase to ubiquitinate target proteins, directing them to the proteasome. This process involves:

-

Ternary Complex Formation: The compound bridges CRBN and the target protein via its two ligands.

-

Ubiquitin Transfer: CRBN recruits E2 ubiquitin-conjugating enzymes, tagging the target with polyubiquitin chains.

-

Proteasomal Degradation: Ubiquitinated proteins are recognized and degraded by the 26S proteasome .

Immunomodulatory and Anti-Inflammatory Effects

Like thalidomide, this compound modulates cytokine production:

-

TNF-α Inhibition: Accelerates TNF-α mRNA degradation, reducing pro-inflammatory signaling .

-

NF-κB Suppression: Blocks IκB kinase activity, downregulating adhesion molecules (e.g., VCAM-1, ICAM-1) .

-

IL-2 and IFN-γ Induction: Enhances T-cell and natural killer (NK) cell activation, promoting antitumor immunity .

Table 2: Comparative Bioactivity of Thalidomide Analogues

| Compound | TNF-α Inhibition (%) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Thalidomide | 45 | 0.012 | |

| Thalidomide-O-C7-NH2 | 32 | 0.015 | |

| Pomalidomide | 78 | 0.025 |

Applications in Targeted Protein Degradation

Oncology

Thalidomide-O-C7-NH2 serves as a foundational component of PROTACs targeting:

For example, conjugating the compound to a BET bromodomain inhibitor yields PROTACs degrading BRD4 in leukemia models, with IC values <100 nM .

Neurodegenerative Diseases

Emerging studies explore its utility in degrading tau aggregates and α-synuclein, hallmarks of Alzheimer’s and Parkinson’s diseases, respectively .

Challenges and Future Directions

Optimization of Linker Length

The C7 spacer balances flexibility and steric hindrance, but comparisons with C8 analogues (e.g., Thalidomide-O-C8-NH2, MW 401.46 ) reveal subtle differences in degradation efficiency. Longer linkers may improve membrane permeability but increase metabolic instability .

Mitigating Off-Target Effects

CRBN-dependent degradation of neomorphic substrates (e.g., IKZF1/3) raises safety concerns. Structure-activity relationship (SAR) studies aim to refine cereblon binding to minimize teratogenicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume